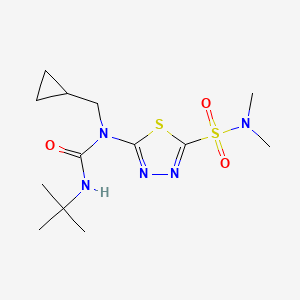![molecular formula C6H5N3 B12980393 Imidazo[1,5-c]pyrimidine CAS No. 274-48-6](/img/structure/B12980393.png)
Imidazo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-c]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structural properties of this compound make it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-c]pyrimidine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the this compound core. Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single step to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while substitution reactions can produce various substituted this compound derivatives .
Scientific Research Applications
Imidazo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: this compound derivatives exhibit various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of imidazo[1,5-c]pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, certain this compound derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling and proliferation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Known for its biological activity and use in drug development.
Imidazo[4,5-b]pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Imidazo[1,5-c]pyrimidine is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to other imidazo-fused heterocycles. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Properties
CAS No. |
274-48-6 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
imidazo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-7-4-9-5-8-3-6(1)9/h1-5H |
InChI Key |
AGYYYBIAZFILKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde](/img/structure/B12980390.png)
